molecular formula C17H18O3 B14485918 Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone CAS No. 65363-49-7

Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone

Cat. No.: B14485918
CAS No.: 65363-49-7
M. Wt: 270.32 g/mol
InChI Key: ARVHCOZNLJOFQD-UHFFFAOYSA-N
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Description

Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is an organic compound that features a cyclohexyl group attached to a naphthalene ring with two hydroxyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce hydroxyl groups at the 3 and 4 positions. This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with the naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Final Product Formation: The resulting intermediate is then subjected to further purification and characterization to obtain the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of cyclohexyl(3,4-dihydroxyphenyl)methanol.

    Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The cyclohexyl group may influence the compound’s hydrophobicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl(3,4-dihydroxyphenyl)methanone: Similar structure but with a phenyl ring instead of a naphthalene ring.

    Cyclohexyl(3,4-dihydroxybenzyl)methanone: Similar structure but with a benzyl group instead of a naphthalene ring.

Uniqueness

Cyclohexyl(3,4-dihydroxynaphthalen-2-yl)methanone is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl rings

Properties

CAS No.

65363-49-7

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

cyclohexyl-(3,4-dihydroxynaphthalen-2-yl)methanone

InChI

InChI=1S/C17H18O3/c18-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(19)17(14)20/h4-5,8-11,19-20H,1-3,6-7H2

InChI Key

ARVHCOZNLJOFQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC3=CC=CC=C3C(=C2O)O

Origin of Product

United States

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